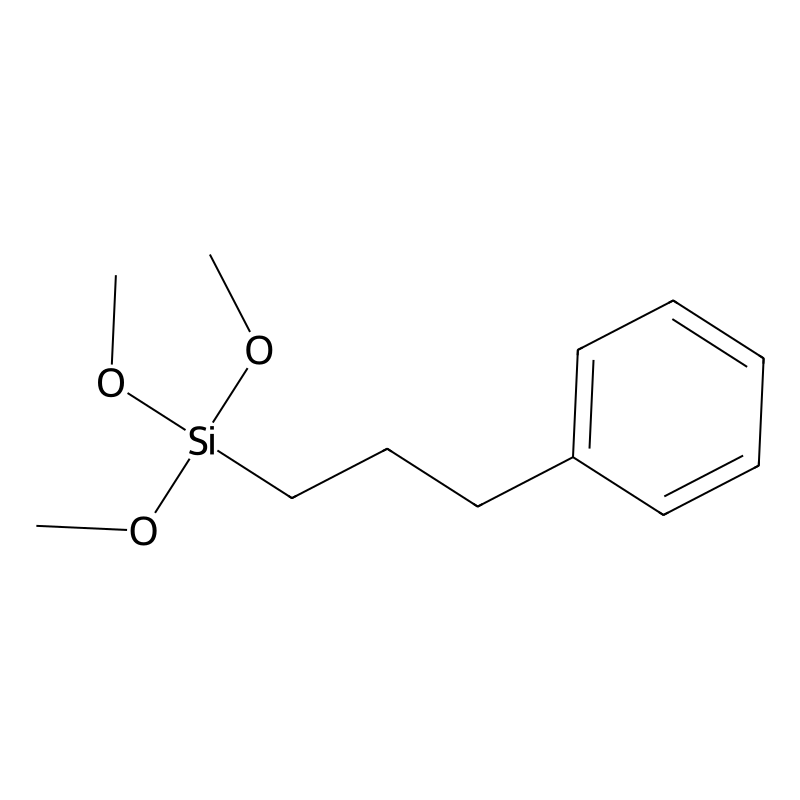

(3-Phenylpropyl)trimethoxysilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(3-Phenylpropyl)trimethoxysilane is an organosilicon compound characterized by the chemical formula C12H18O3Si. It is a colorless liquid with a molecular weight of 238.35 g/mol, a boiling point of 217 °C, and a melting point of -47.5 °C. The compound is soluble in organic solvents such as ethanol, ether, and chloroform, and exhibits high reactivity, particularly through hydrolysis in the presence of water to form silanol groups. This compound belongs to a class of silanes that are widely used as coupling agents and building blocks in various chemical syntheses.

- Hydrolysis: In the presence of water, it hydrolyzes to produce silanol and methanol.

- Condensation: The silanol groups formed can undergo condensation reactions to create siloxane polymers.

- Substitution Reactions: It can react with nucleophiles due to the presence of the trimethoxy group, allowing for further functionalization .

These reactions make (3-Phenylpropyl)trimethoxysilane versatile for creating various derivatives and materials.

Research indicates that (3-Phenylpropyl)trimethoxysilane exhibits several biological activities, including:

- Anti-inflammatory Properties: It has shown potential in reducing inflammation.

- Anti-tumor Effects: Studies suggest it may inhibit tumor growth.

- Antioxidant Activity: The compound demonstrates the ability to neutralize free radicals, which is beneficial in preventing oxidative stress-related diseases.

These properties make it a candidate for applications in biomedical fields.

The synthesis of (3-Phenylpropyl)trimethoxysilane can be achieved through various methods:

- Grignard Reaction: Involves the reaction of phenylmagnesium bromide with trimethoxysilane.

- Hydrosilylation: A method where alkenes react with silanes in the presence of catalysts to form silanes with organic substituents.

- Nucleophilic Substitution: The trimethoxy group can be replaced by other nucleophiles under appropriate conditions.

These methods allow for modifications that can tailor the compound's properties for specific applications.

(3-Phenylpropyl)trimethoxysilane has diverse applications across various fields:

- Nanotechnology: Used as a precursor for functionalized nanoparticles.

- Coatings: Acts as a coupling agent to enhance adhesion in coatings and sealants.

- Biomaterials: Employed in the development of biocompatible materials for medical devices.

- Surface Modification: Utilized for modifying surfaces to improve hydrophobicity and durability.

Its unique properties make it valuable in both research and industrial applications.

Studies on (3-Phenylpropyl)trimethoxysilane's interactions indicate its potential as a coupling agent that enhances adhesion between organic and inorganic materials. Its ability to form stable bonds makes it useful in composite materials, improving mechanical strength and durability. Research also suggests that its biological interactions may influence cellular responses, warranting further exploration in drug delivery systems .

Several compounds share structural similarities with (3-Phenylpropyl)trimethoxysilane. Here are some notable examples:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| (3-Phenylpropyl)dimethylchlorosilane | C11H17ClOSi | Contains chlorosilane functionality; used for surface bonding. |

| Triethoxy(3-phenylpropyl)silane | C15H22O3Si | Features ethoxy groups; utilized in similar applications but with different reactivity. |

| Trimethoxysilane | C4H12O3Si | A simpler silane used extensively as a precursor for silicone materials. |

Uniqueness

(3-Phenylpropyl)trimethoxysilane is unique due to its specific combination of phenyl and propyl groups attached to a trimethoxy silane structure. This configuration enhances its reactivity and functional versatility compared to other silanes, making it particularly useful in specialized applications such as biomedical engineering and advanced material science.